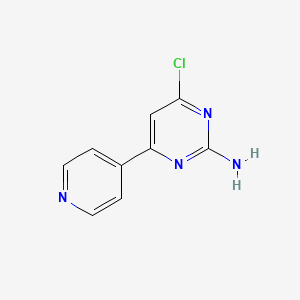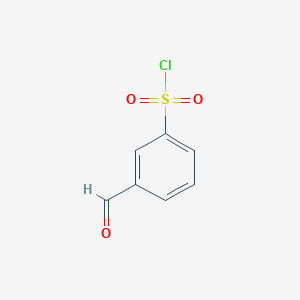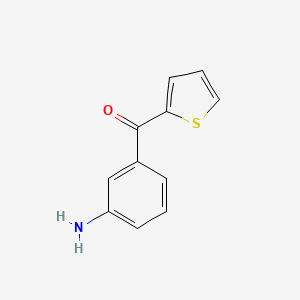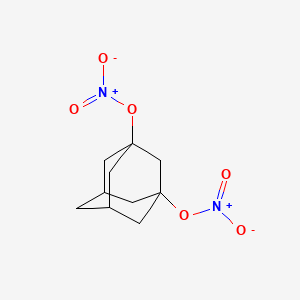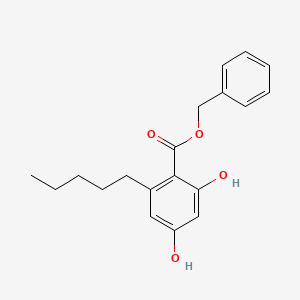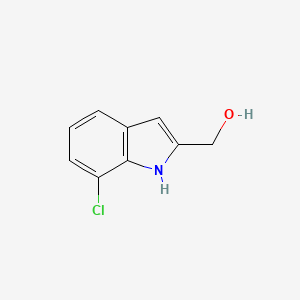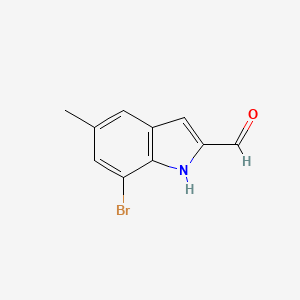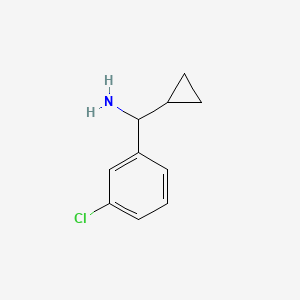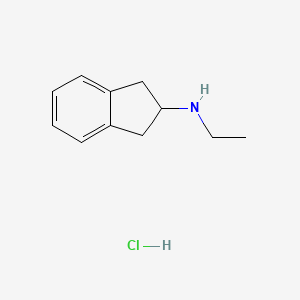
N-ethyl-2,3-dihydro-1H-inden-2-amine hydrochloride
Vue d'ensemble
Description
N-ethyl-2,3-dihydro-1H-inden-2-amine hydrochloride is an organic compound that serves as an intermediate in various chemical syntheses. It is primarily used in laboratory research and development processes, as well as in chemical production processes . This compound is known for its role in the synthesis of other complex molecules, particularly in the pharmaceutical industry.
Mécanisme D'action
Target of Action
N-ethyl-2,3-dihydro-1H-inden-2-amine hydrochloride, also known as N-2,3-dihydro-1H-inden-2-yl-N-ethylamine hydrochloride, has been found to have high affinity as a norepinephrine reuptake inhibitor . It also has affinity as a TAAR1 receptor agonist , an Alpha-2A adrenergic receptor agonist , and as a binding agent at the 5-HT1A and 5-HT2A receptors .
Mode of Action
As a norepinephrine reuptake inhibitor, this compound prevents the reabsorption of norepinephrine into pre-synaptic neurons, thereby increasing the concentration of norepinephrine in the synaptic cleft . This leads to an increased stimulation of post-synaptic neurons, enhancing the overall neurotransmission of norepinephrine .
Result of Action
Its role as a norepinephrine reuptake inhibitor suggests that it may have potential effects on mood regulation, attention, and the body’s stress response .
Analyse Biochimique
Biochemical Properties
N-ethyl-2,3-dihydro-1H-inden-2-amine hydrochloride plays a significant role in biochemical reactions, particularly as a norepinephrine reuptake inhibitor and a releasing agent . It interacts with several enzymes and proteins, including the norepinephrine transporter, which it inhibits, leading to increased levels of norepinephrine in the synaptic cleft. Additionally, it has affinity for the trace amine-associated receptor 1 (TAAR1), alpha-2A adrenergic receptor, and serotonin receptors 5-HT1A and 5-HT2A . These interactions suggest that this compound can modulate neurotransmitter systems and influence various physiological processes.
Cellular Effects
This compound affects various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, particularly those involving norepinephrine and serotonin . This modulation can lead to changes in gene expression and cellular metabolism. For example, the increased levels of norepinephrine can enhance adrenergic signaling, affecting processes such as cell proliferation, differentiation, and apoptosis. Additionally, the compound’s interaction with serotonin receptors can influence mood, cognition, and other central nervous system functions.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with various biomolecules. By inhibiting the norepinephrine transporter, it prevents the reuptake of norepinephrine, leading to increased neurotransmitter levels in the synaptic cleft . This inhibition enhances adrenergic signaling, which can activate downstream signaling pathways and alter gene expression. Furthermore, its interaction with TAAR1 and serotonin receptors can lead to receptor activation or inhibition, further influencing cellular responses and physiological outcomes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound is relatively stable under controlled conditions, but its activity may decrease over extended periods due to degradation . Long-term exposure to the compound in in vitro or in vivo studies can lead to sustained changes in cellular signaling and function, which may be reversible or irreversible depending on the duration and concentration of exposure.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can enhance norepinephrine and serotonin signaling, leading to increased alertness, improved mood, and enhanced cognitive function . At high doses, it can cause toxic or adverse effects, such as increased heart rate, hypertension, and neurotoxicity . These threshold effects highlight the importance of careful dosage control in experimental and therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes enzymatic transformations, including hydroxylation and conjugation . The enzymes involved in its metabolism include cytochrome P450 isoforms, which facilitate the oxidation of the compound, and transferases, which mediate conjugation reactions. These metabolic processes can affect the compound’s bioavailability, activity, and elimination from the body.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound can cross cell membranes through passive diffusion and active transport mechanisms . Once inside the cells, it can bind to intracellular proteins and receptors, influencing its localization and accumulation. The distribution of the compound within tissues depends on factors such as blood flow, tissue permeability, and binding affinity to cellular components.
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the synaptic vesicles in neurons, where it can modulate neurotransmitter release. Additionally, its interaction with intracellular receptors and enzymes can influence its distribution within the cell and its overall biochemical activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-2,3-dihydro-1H-inden-2-amine hydrochloride typically involves several steps. One common method starts with ethylbenzene, which undergoes a Friedel-Crafts reaction to form an intermediate compound. This intermediate is then subjected to cyclization to produce ethylindene. The ethylindene is further processed through an alpha-site oximation reaction, followed by Raney nickel reduction to yield the desired amine compound. The final steps involve protection, reduction, and hydrochloride salt formation .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
N-ethyl-2,3-dihydro-1H-inden-2-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can participate in nucleophilic substitution reactions, often using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction typically produces secondary or tertiary amines. Substitution reactions can result in various substituted amines or amides.
Applications De Recherche Scientifique
N-ethyl-2,3-dihydro-1H-inden-2-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: It serves as a precursor in the development of pharmaceutical drugs, particularly those targeting neurological conditions.
Industry: The compound is used in the production of specialty chemicals and materials.
Comparaison Avec Des Composés Similaires
Similar Compounds
5,6-Diethyl-2,3-dihydro-1H-inden-2-amine hydrochloride: Used as an intermediate in organic synthesis and pharmaceutical applications.
1H-Inden-2-amine, 2,3-dihydro-: Another related compound with similar structural features.
Uniqueness
N-ethyl-2,3-dihydro-1H-inden-2-amine hydrochloride is unique due to its specific ethyl substitution, which imparts distinct chemical and biological properties. This makes it particularly valuable in the synthesis of certain pharmaceuticals and specialty chemicals.
Propriétés
IUPAC Name |
N-ethyl-2,3-dihydro-1H-inden-2-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N.ClH/c1-2-12-11-7-9-5-3-4-6-10(9)8-11;/h3-6,11-12H,2,7-8H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLAQAFPYZQJTOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1CC2=CC=CC=C2C1.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


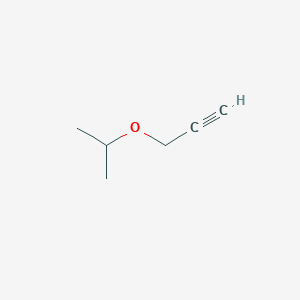
![3-Pentyl-2-[3-(3-pentyl-1,3-benzothiazol-3-ium-2-yl)prop-2-enylidene]-1,3-benzothiazole;iodide](/img/structure/B3143647.png)
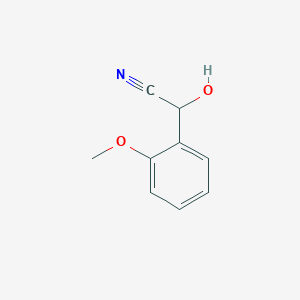
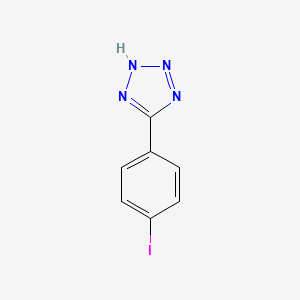
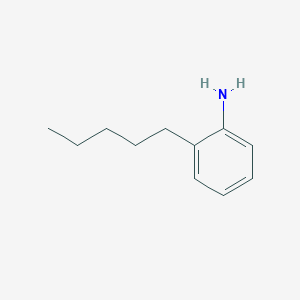
![(R)-2-[4-[[(trifluoromethyl)sulfonyl]oxy]phenyl]propanoic Acid](/img/structure/B3143685.png)
